Bromodiphenyl ethers

Bromodiphenyl ethers (BDPE) are a class of organobromine compounds that consist of two phenyl rings connected by an oxygen atom and bearing one or more bromine atoms. These compounds have been widely used in various industries, including flame retardants, plasticizers, and adhesives due to their excellent chemical stability and flame-retardant properties. However, concerns over their potential environmental and health impacts have led to restrictions on their use in many countries.

BDPE are known for their low solubility in water but high solubility in organic solvents. They exhibit relatively low volatility and thermal stability. In terms of toxicity, BDPE can pose a risk through bioaccumulation and may cause various health effects such as liver damage and thyroid disruption upon prolonged exposure. Given these properties, strict regulations and environmental monitoring are crucial to mitigate potential risks associated with their usage.

In applications where flame retardancy is required, alternative compounds or more environmentally friendly technologies should be considered to ensure compliance with current safety standards and reduce environmental pollution.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

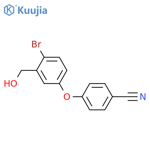

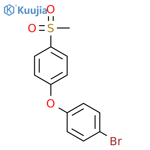

|

3-Bromo-4'-fluorodiphenyl ether | 50904-38-6 | C12H8OFBr |

|

PBDE 197 | 117964-21-3 | C12H2OBr8 |

|

N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide | 783318-78-5 | C21H15BrF3NO3S |

|

2,2',4,4',5-Pentabromodiphenyl Ether (>80%)(Contains ~10% 2,2',4,4',5,5'-Hexabromomdiphenyl Ether) | 60348-60-9 | C12H5OBr5 |

|

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | 906673-45-8 | C14H10BrNO2 |

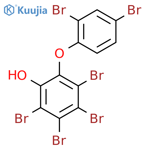

|

Phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)- | 111863-67-3 | C12H4O2Br6 |

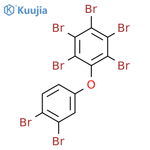

|

2,3,3',4,4',5,6-Heptabromodiphenyl Ether | 189084-68-2 | C12H3OBr7 |

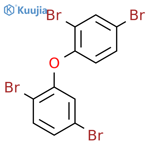

|

PBDE 49 | 243982-82-3 | C12H6OBr4 |

|

1-(4-Bromophenoxy)-4-methanesulfonylbenzene | 83642-28-8 | C13H11BRO3S |

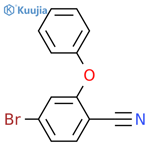

|

4-Bromo-2-phenoxybenzonitrile | 875664-25-8 | C13H8BrNO |

関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

推奨される供給者

-

上海贤鼎生物科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

河南东延药业有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品